molecular formula C16H20N4O2 B6670894 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6670894
M. Wt: 300.36 g/mol
InChI Key: MJYNEJITVPBNRF-HOCLYGCPSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound that features a unique combination of a phenyloxolane ring and a triazole moiety

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(6-8-20-12-17-11-19-20)18-10-14-7-9-22-16(14)13-4-2-1-3-5-13/h1-5,11-12,14,16H,6-10H2,(H,18,21)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYNEJITVPBNRF-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)CCN2C=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)CCN2C=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or phenyloxolane rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole moiety, which is known for its biological activity . In organic synthesis, it serves as a building block for more complex molecules. Additionally, its unique structure makes it a candidate for materials science research, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The pathways involved often include disruption of cell membrane synthesis in fungi or bacteria, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide can be compared to other compounds with similar structures, such as other triazole derivatives. Compounds like fluconazole and voriconazole also contain triazole rings and are used as antifungal agents

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